
3-Fluoro-4-(pyridin-3-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-(pyridin-3-yl)benzoic acid is an organic compound with the molecular formula C12H8FNO2 and a molecular weight of 217.2 g/mol . This compound is characterized by the presence of a fluorine atom at the third position of the benzoic acid ring and a pyridine ring attached at the fourth position. It is a white crystalline powder that is sparingly soluble in water but soluble in organic solvents such as ethanol, acetone, and dichloromethane .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Fluoro-4-(pyridin-3-yl)benzoic acid can be synthesized through a multi-step process involving the reaction of benzoic acid with 3-pyridinecarboxaldehyde. The reaction typically occurs under acidic conditions, leading to the formation of the desired product along with water as a byproduct . The general reaction scheme is as follows: [ \text{Benzoic acid} + \text{3-pyridinecarboxaldehyde} \rightarrow \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization and chromatography to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-4-(pyridin-3-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
3-Fluoro-4-(pyridin-3-yl)benzoic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Fluoro-4-(pyridin-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing properties influence the compound’s reactivity and interactions with biological molecules. The pyridine ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity to its targets .
Comparación Con Compuestos Similares
Similar Compounds
3-(Pyridin-4-yl)benzoic acid: Similar structure but lacks the fluorine atom.
4-(3-Carboxyphenyl)pyridine: Similar structure with the carboxyl group at a different position.
3-(2-Chloropyridin-4-yl)benzoic acid: Contains a chlorine atom instead of fluorine.
Uniqueness
3-Fluoro-4-(pyridin-3-yl)benzoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The fluorine atom enhances the compound’s stability and influences its interactions with biological targets, making it a valuable compound in research and industrial applications .
Propiedades
Fórmula molecular |
C12H8FNO2 |
|---|---|
Peso molecular |
217.20 g/mol |
Nombre IUPAC |
3-fluoro-4-pyridin-3-ylbenzoic acid |
InChI |
InChI=1S/C12H8FNO2/c13-11-6-8(12(15)16)3-4-10(11)9-2-1-5-14-7-9/h1-7H,(H,15,16) |
Clave InChI |
XPLPFIZLMZCKNZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=C(C=C(C=C2)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



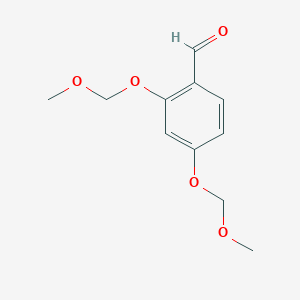

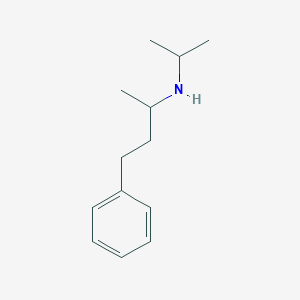
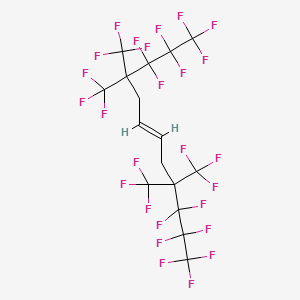
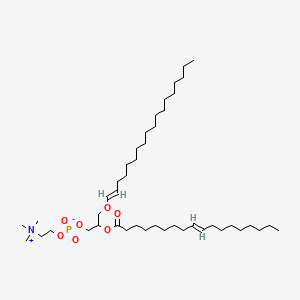


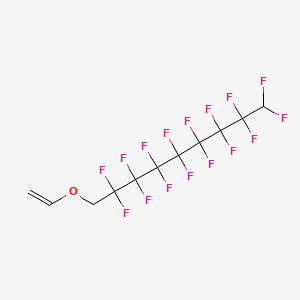
amine](/img/structure/B12090557.png)

![N-[3-[3-acetamido-5-[3-acetamido-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxypropyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12090570.png)

![5-Iodo-2-[(oxan-4-yl)methoxy]benzoic acid](/img/structure/B12090580.png)
